molecular formula C18H17N5O3S B2912646 N-(3-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896331-18-3

N-(3-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2912646
CAS No.: 896331-18-3
M. Wt: 383.43
InChI Key: YUEOADRNYGCANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide features a structurally complex scaffold combining an acetamide-substituted phenyl ring with a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a sulfanylacetamide bridge. While direct data on this compound’s synthesis or bioactivity are unavailable in the provided evidence, its structural analogs provide critical insights into structure-activity relationships (SAR) and physicochemical properties.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-11-6-7-23-15(8-11)21-17(22-18(23)26)27-10-16(25)20-14-5-3-4-13(9-14)19-12(2)24/h3-9H,10H2,1-2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEOADRNYGCANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: an acetamidophenyl group and a pyrido[1,2-a][1,3,5]triazinyl sulfanyl moiety. The molecular formula is C18H18N4O2S with a molecular weight of 354.43 g/mol. Its unique structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Similar triazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, compounds with triazole scaffolds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Studies have indicated that related compounds can induce apoptosis in cancer cell lines. For example, activation of caspase pathways has been noted in HepG2 cells treated with similar compounds .

Antimicrobial Efficacy

A study focused on the antimicrobial effects of triazole derivatives showed that compounds with structural similarities to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 μg/mL against various pathogens including Micrococcus luteus and MRSA .

Anticancer Properties

In vitro studies have revealed that derivatives of this compound can significantly enhance caspase-3 activity in cancer cells. For example, compounds tested at concentrations of 7.9 and 6.1 μM resulted in a 7-fold increase in caspase activation compared to controls . This suggests that the compound may act as a potent anticancer agent by triggering apoptotic pathways.

Data Tables

Activity Type Tested Compound Target Effect Reference
AntimicrobialTriazole DerivativeStaphylococcus aureusMIC: 1–8 μg/mL
AnticancerSimilar CompoundHepG2 CellsCaspase-3 Activation: 7-fold

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from the Sulfanylacetamide Family

The target compound shares key functional groups with several sulfanylacetamide derivatives, such as:

  • N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) : Features a 1,3,4-oxadiazole core and chloro-methylphenyl substituents, demonstrating lipoxygenase (LOX) inhibition (IC₅₀ = 12.3 µM) .
  • N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8u) : Ethoxy and methyl groups enhance solubility, correlating with moderate α-glucosidase inhibition (IC₅₀ = 32.1 µM) .
  • 5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamides : Triazole-based derivatives exhibit anti-exudative activity in rodent models, likely due to interactions with inflammatory pathways .

Key Structural Differences and Implications

  • Substituents : The 3-acetamidophenyl group may improve metabolic stability compared to nitro (8v) or pyridinyl (8w) substituents, which influence solubility and membrane permeability .
  • Bioactivity : While the target compound’s activity remains uncharacterized, analogs like 8t (LOX inhibition) and ’s triazoles (anti-exudative effects) suggest plausible therapeutic avenues for inflammation or metabolic disorders .

Data Tables

Table 1: Structural and Physicochemical Properties of Sulfanylacetamide Derivatives

Compound ID Molecular Formula Molecular Weight (g/mol) Substituents Core Heterocycle
Target Compound C₁₈H₁₇N₅O₃S 383.43 3-Acetamidophenyl, 8-methyl Pyrido[1,2-a][1,3,5]triazin-4-one
8t C₂₀H₁₇ClN₄O₃S 428.5 5-Chloro-2-methylphenyl 1,3,4-Oxadiazole
8u C₂₂H₂₂N₄O₃S 422.0 2-Ethoxy-6-methylphenyl 1,3,4-Oxadiazole
8v C₂₀H₁₇N₅O₄S 423.0 2-Methyl-6-nitrophenyl 1,3,4-Oxadiazole
C₁₃H₁₃N₅O₂S ~319.34 Furan-2-yl, pyrolium fragment 1,2,4-Triazole

Table 2: Bioactivity Profiles of Analogous Compounds

Compound ID LOX Inhibition (IC₅₀, µM) α-Glucosidase Inhibition (IC₅₀, µM) BChE Inhibition (IC₅₀, µM) Anti-Exudative Activity
8t 12.3 N/A N/A N/A
8u N/A 32.1 N/A N/A
8v N/A N/A 45.7 N/A
N/A N/A N/A Significant reduction in edema (50 mg/kg dose)

Research Findings

  • Enzyme Inhibition: Oxadiazole derivatives (8t, 8u, 8v) exhibit selective enzyme inhibition, with chloro and nitro substituents enhancing LOX and BChE activities, respectively . The target compound’s pyrido-triazinone core may offer improved steric compatibility with enzyme active sites.
  • Anti-Inflammatory Potential: Triazole derivatives () reduce edema in rats, suggesting that the sulfanylacetamide motif is critical for modulating inflammatory responses . The target compound’s acetamidophenyl group could further optimize pharmacokinetics.
  • SAR Insights : Bulkier substituents (e.g., ethoxy in 8u) correlate with reduced potency but improved solubility, highlighting a trade-off between activity and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.